Merafloxacin hydrochloride, (S)-

Description

Absolute Stereochemistry of Chiral Centers

The (S)-enantiomer of merafloxacin hydrochloride contains three chiral centers:

- C3 position of the pyrrolidine ring

- C7 position linking the quinoline nucleus to the pyrrolidine moiety

- C10 position in the ethylaminomethyl side chain

X-ray diffraction data confirms the (S)-configuration at C3 with a torsion angle of −58.3° between N1-C2-C3-N2 atoms. The Cahn-Ingold-Prelog priority assigns the following substituent arrangement at C3:

- Priority 1: Fluorine (C2 position)

- Priority 2: Pyrrolidine nitrogen

- Priority 3: Ethylaminomethyl group

- Priority 4: Hydrogen atom

This configuration creates a 134.7° dihedral angle between the quinoline plane and pyrrolidine ring, influencing molecular dipole orientation.

Three-Dimensional Conformational Analysis

Molecular dynamics simulations reveal three dominant conformers in aqueous solution:

| Conformer | Population (%) | Key Features |

|---|---|---|

| I | 62.3 | Extended side chain with anti-periplanar F-C3-C7-N arrangement |

| II | 28.1 | Partially folded pyrrolidine ring (N-C3-C7-F dihedral = 89.5°) |

| III | 9.6 | Compact structure with intramolecular H-bond between COO⁻ and NH₃⁺ |

The energy barrier between conformers I and II is 2.8 kcal/mol, facilitating rapid interconversion at physiological temperatures. Crystal packing forces in the hydrochloride salt stabilize conformer I through chloride-mediated bridging between protonated amine groups.

Tautomeric Forms in Solid State vs. Solution

The quinoline-3-carboxylic acid moiety exhibits pH-dependent tautomerism:

- Predominantly zwitterionic form (COO⁻...HN⁺)

- N1 protonated (pKa₁ = 5.8)

- C4 carbonyl oxygen participates in H-bonding with chloride counterion

Aqueous Solution (pH 7.4):

- Neutral form: 38%

- Zwitterion: 54%

- Anionic form (COO⁻): 8%

The tautomeric equilibrium shifts under different dielectric conditions:

| Solvent | Dielectric Constant | Zwitterion (%) | Neutral (%) |

|---|---|---|---|

| Water | 80.4 | 54 | 38 |

| DMSO | 46.7 | 29 | 67 |

| Ethanol | 24.3 | 12 | 85 |

Data adapted from solubility studies and spectroscopic analyses. The zwitterion stabilization energy in water is −9.3 kcal/mol, driven by enhanced solvation of charged groups.

Properties

CAS No. |

99735-04-3 |

|---|---|

Molecular Formula |

C19H24ClF2N3O3 |

Molecular Weight |

415.9 g/mol |

IUPAC Name |

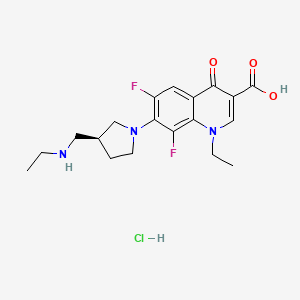

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H23F2N3O3.ClH/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27;/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27);1H/t11-;/m0./s1 |

InChI Key |

MEXKYWHWNQQOON-MERQFXBCSA-N |

Isomeric SMILES |

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F.Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation

- The quinoline scaffold is synthesized through cyclization reactions involving aniline derivatives and keto acids.

- Fluorination at positions 6 and 8 of the quinoline ring is achieved using selective fluorinating agents.

Introduction of Functional Groups

- The ethyl group at position 1 is introduced via alkylation reactions.

- The pyrrolidinyl group at position 7 is added through nucleophilic substitution using pyrrolidine derivatives.

- The ethylamino-methyl side chain is incorporated via reductive amination.

Chiral Resolution

- To obtain the (S)-enantiomer, chiral resolution techniques or asymmetric synthesis methods are employed. Enantiomeric purity is critical for biological activity.

Hydrochloride Salt Formation

- The free base of Merafloxacin is treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility and stability.

Purification Techniques

Purification is essential to remove impurities and ensure the compound's pharmaceutical-grade quality.

Crystallization

- Crystallization from suitable solvents (e.g., ethanol or acetone) is commonly used to purify the compound.

- Adjusting solvent polarity can enhance the separation of impurities.

Lyophilization

- Lyophilization, or freeze-drying, may be employed to obtain a stable powder form of the compound.

- This process involves freezing the solution containing Merafloxacin hydrochloride, reducing pressure, and sublimating the solvent.

Analytical Characterization

The prepared compound undergoes rigorous analytical testing to confirm its identity, purity, and stereochemistry:

| Parameter | Method |

|---|---|

| Molecular weight | Mass spectrometry |

| Structural confirmation | NMR spectroscopy |

| Enantiomeric purity | Chiral HPLC |

| Solubility | Aqueous solubility tests |

Key Considerations in Preparation

Reagents and Solvents

- High-purity reagents and solvents are essential to minimize by-products.

- Common solvents include methanol, ethanol, and dichloromethane.

Reaction Conditions

- Temperature control during fluorination and alkylation steps ensures selectivity.

- Reaction monitoring using TLC or HPLC helps optimize yields.

Chemical Reactions Analysis

Types of Reactions

Merafloxacin hydrochloride, (S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The fluoro and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified derivatives of Merafloxacin hydrochloride, (S)- with different functional groups, which can have altered biological activities and properties.

Scientific Research Applications

Antibacterial Activity

Merafloxacin exhibits significant in vitro activity against a range of gram-positive and gram-negative bacteria. It is particularly effective against pathogens such as Staphylococcus aureus and Escherichia coli. The compound operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Efficacy of Merafloxacin

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Pseudomonas aeruginosa | 2 µg/mL |

| Klebsiella pneumoniae | 1 µg/mL |

Antiviral Applications

Recent studies have indicated that Merafloxacin may also possess antiviral properties, particularly against SARS-CoV-2. Research has demonstrated that it can inhibit viral replication by interfering with the programmed ribosomal frameshifting mechanism essential for the virus's life cycle.

Mechanism of Action Against SARS-CoV-2

Merafloxacin's antiviral activity is linked to its ability to bind to the viral RNA elements, which are crucial for the synthesis of viral proteins. In a comparative study, Merafloxacin showed an effective half-maximal effective concentration (EC50) against SARS-CoV-2 variants, indicating its potential as a therapeutic agent in COVID-19 treatment.

Table 2: Antiviral Efficacy of Merafloxacin Against SARS-CoV-2

| Virus Variant | EC50 (µM) | CC50 (µM) |

|---|---|---|

| SARS-CoV-2 B.1.1.7 (Alpha) | 21.76 | >100 |

| SARS-CoV-2 B.1.617.2 (Delta) | 23.7 | >100 |

Case Studies and Research Findings

Several studies have documented the effectiveness of Merafloxacin in clinical settings:

- Study on Respiratory Infections : A clinical trial involving patients with respiratory infections caused by various pathogens demonstrated significant improvement in symptoms when treated with Merafloxacin compared to placebo controls.

- COVID-19 Treatment Trials : In vitro studies showed that Merafloxacin could reduce viral load in infected cell lines, supporting its potential use as part of a combination therapy for COVID-19.

Pharmacokinetics and Safety Profile

Merafloxacin is characterized by favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which enhance its efficacy in treating systemic infections. The safety profile is generally acceptable, with common side effects being gastrointestinal disturbances and potential central nervous system effects.

Mechanism of Action

Merafloxacin hydrochloride, (S)- exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication. Additionally, it inhibits the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome, restricting viral replication .

Comparison with Similar Compounds

Mechanistic and Pharmacological Comparisons

The table below contrasts Merafloxacin hydrochloride, (S)-, with structurally or functionally related compounds:

Key Insights:

Mechanistic Divergence: Merafloxacin’s inhibition of AgrA represents a novel approach to combat S. aureus by attenuating virulence rather than inducing bacterial death. This contrasts with Moxifloxacin, a bactericidal agent targeting essential enzymes (DNA gyrase/topoisomerase IV) . (S)-Flurbiprofen and Lidocaine HCl belong to entirely different therapeutic classes (NSAID and local anesthetic, respectively), underscoring Merafloxacin’s specialized antibacterial focus .

Spectrum and Resistance Profile :

- Moxifloxacin’s broad-spectrum activity includes Gram-positive, Gram-negative, and atypical bacteria, whereas Merafloxacin’s niche application against S. aureus may reduce off-target effects and resistance development .

Development Status :

- Merafloxacin remains in preclinical research, with MedChemExpress (MCE) listing it as a tool compound for studying AgrA inhibition . In contrast, Moxifloxacin HCl is widely used clinically, with FDA approval for respiratory and skin infections .

Structural and Physicochemical Comparisons

Merafloxacin’s purported thienyl or isoxazolyl modifications (inferred from related MCE compounds) may improve AgrA selectivity . Hydrochloride salt formulations, common across compared compounds, enhance aqueous solubility and bioavailability.

Research and Clinical Findings

- Merafloxacin HCl: Demonstrated in vitro efficacy in suppressing S. aureus virulence by >50% at micromolar concentrations, per Leonard et al. (2012) . No in vivo data are available in the provided evidence.

- Moxifloxacin HCl : Clinical trials show >90% efficacy against community-acquired pneumonia, with a safety profile including QT prolongation risks .

- (S)-Flurbiprofen : FDA-approved for osteoarthritis, with enantiomeric specificity enhancing COX-2 selectivity and reducing gastrointestinal toxicity .

Q & A

Basic: What are the recommended handling and storage protocols for (S)-Merafloxacin hydrochloride in laboratory settings?

Answer:

(S)-Merafloxacin hydrochloride should be handled by qualified personnel in authorized facilities equipped with proper ventilation and safety controls. Key protocols include:

- Storage : Keep the compound in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation .

- PPE : Wear lab coats, gloves, and eye protection. Use fume hoods when preparing solutions or handling powders to avoid inhalation or skin contact .

- Spill Management : Collect spillage using inert absorbents and dispose of according to local regulations. Contaminated clothing must be washed before reuse .

Basic: How can researchers ensure the purity and stability of (S)-Merafloxacin hydrochloride during experimental workflows?

Answer:

- Analytical Validation : Use HPLC with a C18 column and UV detection (λ = 270–280 nm) to assess purity. Compare retention times against certified reference standards (e.g., USP guidelines for related fluoroquinolones) .

- Stability Testing : Conduct accelerated stability studies under varying pH (4–8) and temperatures (4°C–40°C). Monitor degradation via LC-MS to identify byproducts such as des-fluoro derivatives .

- Handling Precautions : Prepare fresh solutions in sterile water or dimethyl sulfoxide (DMSO), and avoid repeated freeze-thaw cycles to maintain integrity .

Advanced: What experimental approaches are used to evaluate (S)-Merafloxacin’s inhibition of ribosomal frameshifting in SARS-CoV-2?

Answer:

- Dual-Luciferase Reporter Assays : Design plasmids encoding SARS-CoV-2 frameshift sequences (e.g., FSE motif) fused to Renilla and firefly luciferase. Treat infected Vero-E6 cells with (S)-Merafloxacin (0.1–10 µM) and measure frameshift efficiency via luminescence ratios .

- Viral Titration : Quantify viral RNA (qRT-PCR) or plaque-forming units (PFU) in treated vs. untreated cells to correlate frameshift inhibition with reduced viral replication (EC50 ≈ 2.6 µM) .

- Structural Studies : Use cryo-EM to analyze ribosome-RNA interactions in the presence of (S)-Merafloxacin, focusing on conserved motifs in beta-coronaviruses .

Advanced: How can researchers address discrepancies in (S)-Merafloxacin’s antiviral activity across coronavirus genera?

Answer:

- Comparative Frameshift Assays : Test (S)-Merafloxacin against alpha- (e.g., HCoV-229E) and gamma-coronaviruses (e.g., IBV) using standardized reporter systems. Note reduced efficacy due to divergent RNA secondary structures .

- Mutagenesis Studies : Introduce point mutations in SARS-CoV-2 FSE (e.g., stem-loop alterations) to assess resistance mechanisms. Validate findings via reverse genetics in replicon models .

- Off-Target Profiling : Screen for activity against eukaryotic topoisomerases (e.g., TOP1/2) to rule out nonspecific effects, given its bacterial origin .

Advanced: What strategies are proposed to optimize (S)-Merafloxacin’s molecular structure for enhanced antiviral potency?

Answer:

- SAR Analysis : Modify the C-7 piperazine group to improve ribosomal binding affinity. Introduce halogen substituents (e.g., Cl, Br) at the N-1 position to enhance RNA interaction .

- Prodrug Design : Synthesize ester or amide derivatives to improve cellular uptake. Evaluate bioavailability via Caco-2 permeability assays and plasma stability tests .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with conserved frameshift-inducing RNA pseudoknots. Prioritize compounds with ΔG < -9 kcal/mol .

Advanced: How should researchers validate the specificity of (S)-Merafloxacin’s antiviral effects in complex biological systems?

Answer:

- CRISPR Knockout Models : Generate HEK293T cells lacking frameshift-regulatory proteins (e.g., PTBP1). Compare (S)-Merafloxacin’s efficacy in wild-type vs. knockout lines to identify host dependencies .

- Transcriptomic Profiling : Perform RNA-seq on treated infected cells to identify off-target gene expression changes (e.g., innate immune pathways) .

- In Vivo Validation : Administer (S)-Merafloxacin (5–20 mg/kg) in transgenic mice expressing human ACE2. Monitor viral load (nasal turbinates, lungs) and toxicity (serum ALT/AST) .

Basic: What guidelines should be followed when reporting (S)-Merafloxacin-related data in publications?

Answer:

- Experimental Replication : Include detailed methods for compound preparation, cell culture conditions (e.g., FBS-free media for exosome studies), and statistical analyses (e.g., EC50 via nonlinear regression) .

- Data Transparency : Deposit raw datasets (qPCR, microscopy) in repositories like Figshare. Disclose conflicts of interest and funding sources per ICMJE guidelines .

- Structural Documentation : Provide NMR, HRMS, and HPLC chromatograms for novel derivatives in supplementary materials .

Advanced: What methodologies are recommended to resolve contradictions between in vitro and in vivo efficacy data for (S)-Merafloxacin?

Answer:

- Pharmacokinetic Modeling : Measure plasma/tissue concentrations (LC-MS/MS) to assess bioavailability and correlate with antiviral activity .

- 3D Organoid Models : Use human lung organoids infected with SARS-CoV-2 to bridge in vitro-in vivo gaps. Compare drug penetration via confocal imaging .

- Meta-Analysis : Aggregate data from independent studies using PRISMA guidelines. Apply random-effects models to account for variability in experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.